molecular formula C7H11N5O B1459490 {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol CAS No. 1803604-43-4

{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol

Cat. No.: B1459490
CAS No.: 1803604-43-4
M. Wt: 181.2 g/mol
InChI Key: XUPUPTAQSHLEMV-UHFFFAOYSA-N
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Description

{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol is a chemical compound with the molecular formula C₇H₁₁N₅O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1H-tetrazole with suitable aldehydes or ketones in the presence of a base, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
  • {4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine

Uniqueness

{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

{4,5-Dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol is a heterocyclic compound with the molecular formula C₇H₁₁N₅O. Its unique structure allows it to interact with various biological targets, making it a compound of interest in pharmacological research. This article explores its biological activity, including mechanisms of action and potential therapeutic applications.

  • Molecular Formula : C₇H₁₁N₅O
  • Molecular Weight : 181.2 g/mol
  • CAS Number : 1803604-43-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain protein kinases and could modulate pathways related to cell proliferation and apoptosis. However, detailed mechanisms remain under investigation .

Biological Activity Overview

Activity Type Description
Enzyme Inhibition Potential inhibition of protein kinases involved in cancer pathways.
Antimicrobial Exhibits antibacterial properties against a range of bacterial strains.
Cytotoxicity Demonstrates cytotoxic effects on various cancer cell lines in vitro.
Neuroactivity Possible modulation of neurotransmitter systems; further studies needed.

Antibacterial Activity

A study focused on the antibacterial screening of tetrazole derivatives found that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL depending on the strain .

Anticancer Potential

In vitro assays have indicated that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : IC50 values were noted around 10 µM for HeLa cells after 48 hours of treatment .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other tetrazole derivatives:

Compound Activity Type IC50/Effective Concentration
{4,5-Dimethyl-4H-tetrazolo[1,5-a]pyrimidine}Anticancer15 µM
{Tetrazolo[1,5-a]pyrimidine derivative}Antibacterial0.8 µg/mL
{Triazole derivative}Antiviral0.005 µM

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Detailed mechanistic studies to identify specific molecular targets.
  • In vivo efficacy studies to assess therapeutic potential.
  • Exploration of structural modifications to enhance bioactivity and selectivity.

Properties

IUPAC Name

(4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O/c1-5-6(4-13)3-12-7(11(5)2)8-9-10-12/h13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPUPTAQSHLEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NN=N2)N1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 2
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 3
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 4
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 5
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 6
{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol

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